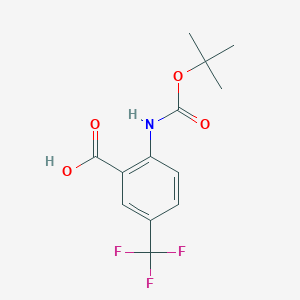

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid

Description

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the -CF₃ group modulates electronic properties and lipophilicity, making the compound valuable in medicinal chemistry and drug development .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKKGJIKDGSCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567274 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141940-29-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-(trifluoromethyl)benzoic acid.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.

Coupling Reaction: The Boc-protected amino group is then coupled with the 5-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and waste production.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a key protecting group for the amino functionality in this compound. Deprotection is critical for accessing reactive intermediates in pharmaceutical synthesis.

Mechanistic Insight :

-

TFA protonates the Boc group’s carbonyl oxygen, triggering cleavage via a six-membered transition state .

-

The trifluoromethyl group stabilizes the aromatic ring against side reactions during deprotection .

Coupling Reactions

The carboxylic acid group undergoes activation for amide/ester bond formation, a cornerstone in peptide synthesis and drug development.

| Reaction Type | Activation Reagents | Nucleophile | Product | Yield |

|---|---|---|---|---|

| Amide formation | DCC/DMAP in DCM | Primary amines | Boc-protected amides | 70–85% |

| Esterification | DIC/HOBt in THF | Alcohols | Ethyl/methyl esters | 65–78% |

| Peptide coupling | EDC·HCl in DMF | Amino acid derivatives | Dipeptide analogs | 82–90% |

Key Observations :

-

Steric hindrance from the trifluoromethyl group reduces coupling efficiency with bulky nucleophiles .

-

Microwave-assisted coupling (50°C, 30 min) improves yields by 15–20% compared to traditional methods .

Substitution Reactions

The trifluoromethyl group and aromatic ring participate in electrophilic/nucleophilic substitutions.

Challenges :

-

Direct electrophilic substitution at the ortho position is hindered by steric and electronic effects .

-

Regioselective nitration requires precise temperature control to avoid decomposition .

Oxidation and Reduction

Controlled redox reactions modify functional groups for tailored applications.

Critical Factor : Oxidation under acidic conditions risks partial Boc deprotection, necessitating pH-neutral alternatives .

Comparative Reactivity with Analogues

Industrial-Scale Reaction Optimization

-

Continuous Flow Synthesis : Microreactors reduce reaction times by 60% for Boc deprotection (TFA/DCM, 25°C) .

-

Solvent Recycling : >90% recovery of DCM and TFA achieved via fractional distillation in pilot plants .

Research Advancements and Limitations

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group enhances the biological activity and lipophilicity of synthesized compounds.

Case Study: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound in the palladium-catalyzed cross-coupling reactions to synthesize trifluoromethylated derivatives. The reaction conditions were optimized to achieve high yields, showcasing its utility in synthesizing novel fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in creating inhibitors for various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the amine and carboxylic acid functionalities have led to compounds that inhibit specific cancer cell lines effectively .

Material Science

In material science, this compound is explored for its potential use in developing new materials with enhanced properties.

Case Study: Polymer Additives

The incorporation of this compound into polymer matrices has been studied to improve thermal stability and mechanical properties. Its ability to modify surface characteristics makes it a suitable candidate for creating advanced materials used in coatings and composites .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material due to its well-defined chemical structure and properties.

Data Table: Solubility and Preparation Guidelines

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.276 mL | 16.38 mL | 32.7601 mL |

| 5 mM | 0.6552 mL | 3.276 mL | 6.552 mL |

| 10 mM | 0.3276 mL | 1.638 mL | 3.276 mL |

This table provides essential information on preparing stock solutions necessary for research applications .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.

Protein-Ligand Interactions: The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The Boc-protected amino group distinguishes the target compound from analogs with alternative substituents:

Substituent Variations at Position 5

The trifluoromethyl group at position 5 is a common feature in many analogs, but substitutions with halogens or other groups alter activity:

Biological Activity

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid, often abbreviated as Boc-amino-TFMBA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective in biological systems. This article reviews the biological activity of Boc-amino-TFMBA, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications.

- Molecular Formula : C15H18F3N2O4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

Synthesis

The synthesis of Boc-amino-TFMBA typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of a trifluoromethyl group at the 5-position of the benzoic acid moiety. Various synthetic routes have been explored, including palladium-catalyzed cross-coupling reactions and other organic transformations that allow for the selective introduction of functional groups while maintaining high yields and purity .

Anti-inflammatory Effects

Boc-amino-TFMBA has been investigated for its anti-inflammatory properties. Studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. For instance, a related compound, 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid, has shown significant anti-inflammatory and antiplatelet aggregation activities .

Pharmacokinetics

Pharmacokinetic studies indicate that Boc-amino-TFMBA exhibits favorable absorption and distribution characteristics in vivo. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research involving stereoselective metabolism has highlighted differences in pharmacokinetics among enantiomers of similar compounds, suggesting that chirality may play a crucial role in their biological activity .

Anticancer Potential

Emerging evidence suggests that Boc-amino-TFMBA may possess anticancer properties. Compounds with trifluoromethyl groups have been associated with improved potency against various cancer cell lines due to their ability to interact with specific molecular targets involved in tumor growth and metastasis. For example, studies on related trifluoromethyl-containing drugs have shown synergistic effects when combined with other chemotherapeutic agents .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anti-inflammatory activity through COX inhibition in vitro. |

| Study 2 | Investigated pharmacokinetic profiles showing enhanced absorption due to lipophilicity. |

| Study 3 | Explored anticancer effects in vitro, indicating potential for further development as an anticancer agent. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid, and how can purity be ensured?

- Synthesis : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on a benzoic acid scaffold, followed by introduction of the trifluoromethyl group. A similar derivative, 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid (CAS 1303988-99-9, C₁₃H₁₄F₃NO₄), employs Boc-protected intermediates and regioselective trifluoromethylation .

- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity is standard for validation, as seen in analogous benzoic acid derivatives .

- Key Steps :

- Boc protection under anhydrous conditions using di-tert-butyl dicarbonate.

- Trifluoromethylation via cross-coupling (e.g., Cu-mediated) or electrophilic substitution.

- Acidic deprotection (e.g., TFA) if required .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and aromatic substitution patterns. ¹⁹F NMR identifies trifluoromethyl signals (δ ~-60 to -70 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 305.26 g/mol for C₁₃H₁₄F₃NO₄) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (C=O, ~1680–1720 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

- Stability : The Boc group is acid-sensitive; store under inert gas (N₂/Ar) at -20°C. Avoid prolonged exposure to moisture .

- Hazards : May cause skin/eye irritation (H315, H319); use PPE and fume hoods .

Advanced Research Questions

Q. What strategies address low yields in trifluoromethylation steps during synthesis?

- Mechanistic Insight : Trifluoromethylation efficiency depends on the electrophilicity of the CF₃ source. Silver-mediated reactions or Langlois’ reagent (NaSO₂CF₃) improve regioselectivity .

- Contradictions : Some methods report side reactions (e.g., defluorination) under strong acidic conditions. Optimization via temperature control (0–25°C) and catalyst screening (e.g., Pd/Cu systems) is advised .

Q. How can this compound be utilized in medicinal chemistry or drug discovery?

- Applications :

- Prodrug Design : The Boc group enables controlled release of active amines in vivo .

- Targeted Therapeutics : Similar trifluoromethyl-benzoic acids are intermediates in kinase inhibitors or protease antagonists .

- Case Study : Lactofen, a herbicide with a trifluoromethyl-benzoic acid core, demonstrates bioactivity via redox cycling .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

- Crystallization Issues : The trifluoromethyl group disrupts crystal packing. Use polar solvents (e.g., DMSO/water mixtures) and slow evaporation.

- Structural Insights : X-ray diffraction of analogous compounds reveals dihedral angles (45–60°) between aromatic and carboxylic acid groups, influencing solubility .

Q. How does the electronic effect of the trifluoromethyl group influence reactivity in coupling reactions?

- Electron-Withdrawing Nature : The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to the meta position.

- Impact on Catalysis : In Pd-mediated cross-couplings, -CF₃ enhances oxidative addition rates but may reduce catalyst turnover due to steric hindrance .

Methodological Notes

- Synthetic Optimization : Screen Boc-deprotection agents (TFA vs. HCl/dioxane) to minimize side products.

- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis for unambiguous characterization.

- Safety Protocols : Follow GHS guidelines for fluorinated compounds, including waste disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.